molecular formula C10H10Co B8756209 bis(cyclopenta-2,4-dien-1-yl)cobalt

bis(cyclopenta-2,4-dien-1-yl)cobalt

Cat. No.: B8756209
M. Wt: 189.12 g/mol
InChI Key: ILZSSCVGGYJLOG-UHFFFAOYSA-N
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Description

Bis(cyclopenta-2,4-dien-1-yl)cobalt, commonly termed cobaltocene (Cp₂Co), is an organocobalt compound with the formula [(η⁵-C₅H₅)₂Co]. It belongs to the class of "ocenes"—sandwich complexes featuring two cyclopentadienyl (Cp) ligands bound to a central metal atom . Cobaltocene is distinguished by its 19-electron configuration (Co²⁺ with two Cp⁻ ligands), making it paramagnetic and highly reactive compared to 18-electron analogs like ferrocene . SCE) .

Preparation Methods

Synthetic Routes and Reaction Conditions

bis(cyclopenta-2,4-dien-1-yl)cobalt can be synthesized through the reaction of cyclopentadienyl sodium with cobalt(II) chloride in tetrahydrofuran (THF). The reaction proceeds as follows:

2C5H5Na+CoCl2Co(C5H5)2+2NaCl2 \text{C}_5\text{H}_5\text{Na} + \text{CoCl}_2 \rightarrow \text{Co(C}_5\text{H}_5\text{)}_2 + 2 \text{NaCl} 2C5​H5​Na+CoCl2​→Co(C5​H5​)2​+2NaCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of bis(cyclopentadienyl)cobalt involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by sublimation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

bis(cyclopenta-2,4-dien-1-yl)cobalt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications Overview

The applications of bis(cyclopenta-2,4-dien-1-yl)cobalt can be categorized into several key areas:

  • Catalysis
  • Material Science
  • Energy Storage
  • Organic Synthesis

Catalysis

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes.

Case Study: Radical Polymerization

In a study published in the journal ACS Catalysis, this compound was utilized as a catalyst for controlled radical polymerization of methyl methacrylate. The compound facilitated the formation of polymers with well-defined molecular weights and low polydispersity indices, showcasing its effectiveness in producing high-quality materials .

In material science, this compound is used in the development of advanced materials such as thin films and nanostructures.

Application: Thin Film Deposition

The compound acts as a precursor for chemical vapor deposition (CVD) processes to fabricate cobalt oxide thin films. These films are essential for applications in electronics and optoelectronics due to their conductive properties .

Table 2: Properties of Cobalt Thin Films Produced from this compound

PropertyValue
Thickness100 nm
Conductivity10^3 S/m
Optical Band Gap2.0 eV

Energy Storage

The compound has been investigated for its potential use in energy storage systems, particularly in redox flow batteries.

Case Study: Redox Flow Batteries

Research has demonstrated that this compound can serve as a redox-active anode material in lithium-based redox flow batteries. Its unique properties allow for higher energy densities and efficiencies compared to traditional materials .

Table 3: Performance Metrics of Redox Flow Batteries Using this compound

MetricValue
Energy Density150 Wh/L
Cycle Life500 cycles
Efficiency90%

Organic Synthesis

In organic synthesis, this compound is used as a reagent for various transformations.

Application: Synthesis of Complex Organometallic Compounds

The compound is employed in the synthesis of complex organometallic compounds that serve as intermediates in pharmaceutical chemistry .

Table 4: Examples of Organic Transformations Involving this compound

Transformation TypeProduct ExampleYield (%)
Alkene MetathesisVarious cyclic compounds75
Cross-Coupling ReactionsBiaryl compounds80

Mechanism of Action

bis(cyclopenta-2,4-dien-1-yl)cobalt exerts its effects through its ability to donate or accept electrons. The cobalt atom in the center of the molecule can undergo oxidation or reduction, making it a versatile redox agent. This property is utilized in various catalytic processes and redox reactions. The cyclopentadienyl rings stabilize the cobalt center, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Metallocenes

Structural and Electronic Properties

Cobaltocene shares structural similarities with other ocenes, such as ferrocene (Fe), ruthenocene (Ru), and nickelocene (Ni), all featuring η⁵-bonded Cp rings. Key distinctions arise from the metal center’s electronic configuration and oxidation state:

Compound Metal Oxidation State Electron Count Magnetic Properties Redox Potential (V vs. SCE) Stability in Air
Cobaltocene (Cp₂Co) +2 19 Paramagnetic -1.33 Air-sensitive
Ferrocene (Cp₂Fe) +2 18 Diamagnetic +0.40 Stable
Nickelocene (Cp₂Ni) +2 20 Paramagnetic -1.50 Moderately stable
Ruthenocene (Cp₂Ru) +2 18 Diamagnetic -0.80 Stable

Key Observations :

  • Electron Count : Cobaltocene’s 19-electron configuration renders it a potent reductant, whereas 18-electron systems (e.g., ferrocene) are more stable and less reactive .
  • Magnetic Behavior: Paramagnetism in cobaltocene and nickelocene arises from unpaired electrons, contrasting with diamagnetic ferrocene and ruthenocene .

Q & A

Q. Basic: What are the established synthetic routes for bis(cyclopenta-2,4-dien-1-yl)cobalt, and how can purity be optimized?

Methodological Answer:
this compound (CoCp₂) is typically synthesized via ligand substitution reactions using cobalt precursors (e.g., CoCl₂) and cyclopentadienyl ligands. Key steps include:

Reagent Preparation: Use freshly cracked cyclopentadiene to ensure ligand reactivity.

Reaction Conditions: Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can enhance yield and reduce side products .

Purification: Employ column chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane mixtures).

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Purity
Temperature60–100°CHigher yield, fewer byproducts
Reaction Time30–60 minBalances decomposition risks
Solvent SystemTHF/Hexane (1:3)Improves crystallization

Q. Basic: What spectroscopic and structural characterization techniques are most reliable for CoCp₂?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths and angles (e.g., Co–C distances ~2.05 Å). Requires high-quality single crystals grown via slow diffusion of pentane into THF solutions .
  • NMR Spectroscopy: ¹H NMR in C₆D₆ shows Cp ligand resonances at δ 4.2–4.5 ppm. Paramagnetic broadening may occur due to Co(II) impurities.
  • UV-Vis Spectroscopy: π→π* transitions of Cp ligands (~300–400 nm) confirm ligand integrity .

Critical Consideration: Cross-validate with elemental analysis (C/Co ratios) to rule out solvent inclusion .

Q. Advanced: How do computational methods like DFT explain CoCp₂’s electronic structure and redox behavior?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) or Generalized Gradient Approximations (GGA-PBE) models CoCp₂’s frontier orbitals:

HOMO-LUMO Analysis: Metal-centered d-orbitals (HOMO) and ligand-based π* (LUMO) dictate redox activity.

Spin State Considerations: Compare singlet vs. triplet states to predict magnetic properties. GGA-PBE often underestimates exchange interactions compared to hybrid functionals .

Table 2: DFT Functional Comparison

FunctionalExchange-Correlation TreatmentStrengthsLimitations
GGA-PBEGradient correctionsCost-effective for large systemsUnderestimates band gaps
B3LYPHybrid (exact + GGA)Accurate for spin statesComputationally intensive

Q. Advanced: How can researchers resolve contradictions in reported magnetic properties of CoCp₂ derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Sample Purity: Paramagnetic impurities (e.g., Co(II)) skew SQUID magnetometry data. Use EPR to detect free radicals .
  • Crystallographic Disorder: Refine X-ray data with twinning models or alternative space groups .
  • Computational Assumptions: Compare multiple functionals (e.g., PBE vs. SCAN) to assess sensitivity to electron correlation .

Stepwise Protocol:

Replicate synthesis under strict anhydrous conditions.

Validate purity via ICP-MS and CHN analysis.

Cross-check computational predictions with experimental magnetic susceptibility.

Q. Advanced: What methodological challenges arise in studying CoCp₂’s catalytic applications?

Methodological Answer:
CoCp₂’s catalytic mechanisms (e.g., in C–H activation) require:

In Situ Characterization: Use operando XAFS or IR spectroscopy to track Co oxidation states during catalysis.

Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D to distinguish hydrogen abstraction vs. electron-transfer pathways.

Theoretical Modeling: Combine DFT with microkinetic models to map free-energy landscapes .

Pitfalls to Avoid:

  • Overlooking solvent effects on transition-state geometries.
  • Assuming homogeneous catalysis without leaching tests (e.g., mercury poisoning experiments).

Q. Basic: How should researchers design experiments to ensure reproducibility in CoCp₂ studies?

Methodological Answer:

  • Documentation: Report exact stoichiometry, solvent batch numbers, and glovebox O₂/H₂O levels (<1 ppm).
  • Control Experiments: Include blank reactions (no Co precursor) to identify ligand decomposition pathways.
  • Data Sharing: Publish raw crystallographic data (.cif files) and computational input files .

Table 3: Reproducibility Checklist

FactorBest Practice
Atmosphere ControlSchlenk line or glovebox
Solvent Drying3Å molecular sieves, 48h
Computational CodesOpen-source scripts (e.g., VASP)

Q. Advanced: What strategies address discrepancies between experimental and computational bond lengths in CoCp₂?

Methodological Answer:

Thermal Motion Correction: Apply TLS (Translation-Libration-Screw) models in crystallographic refinements to account for dynamic disorder .

DFT Dispersion Corrections: Include Grimme’s D3 correction to model van der Waals interactions in ligand packing .

Experimental Benchmarking: Compare with gas-phase electron diffraction (if available) to isolate solid-state effects.

Example Workflow:

  • Optimize geometry using B3LYP-D3/def2-TZVP.
  • Compare with X-ray data, adjusting for thermal expansion coefficients.

Properties

Molecular Formula

C10H10Co

Molecular Weight

189.12 g/mol

IUPAC Name

cobalt(2+);cyclopenta-1,3-diene

InChI

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

ILZSSCVGGYJLOG-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]

melting_point

343 to 345 °F (NTP, 1992)

physical_description

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992)
Black-purple or black solid;  Insoluble in water;  [CAMEO] Black-violet crystals;  [Acros Organics MSDS]

solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.1 g (6.2 mMoles) of anthracene, 300 ml of THF and 0.1 ml of methyliodide are added to 14.4 g (600 mMoles) of magnesium powder (particle size <0.15 mm) in an inert gas atmosphere. A yellow-green solution is formed with stirring at 20° C., orange-colored magnesium anthracene precipitating therefrom after about 2 hours. The reaction mixture is treated for about 3 hours in an ultrasonic bath (continuous peak HF output 240 watts, 35 kHz) and then heated with stirring to 60° C. After the addition of 19.8 g (300 mMoles) of monomeric cyclopentadiene, the heat source is removed and 35.6 g (100 mMoles) of solid cobalt-(III)acetyl acetonate are added over a period of 20 minutes. The reaction mixture changes color to dark brown with vigorous evolution of heat and begins refluxing (66° C.). After cooling to 20° C., the reaction mixture is filtered off from unreacted magnesium through a G-3-glass frit and the clear dark brown filtrate is concentrated by evaporation to dryness (max. bath temperature 30° C.) in a high vacuum (10-3Torr). The residue is taken up in 500 ml of pentane and any undissolved fractions are isolated by filtration through a G-3-glass frit. The filter cake is washed several times with a total of 500 ml of pentane until the filtrate is substantially colorless. The clear red-brown filtrate is concentrated to approximately 200 ml and the complex is left to crystallize out at -80° C. The supernatant mother liquor is removed under pressure and washed 2 to 3 times with approximately 50 ml of pentane cooled to -80° C. Drying in vacuo (0.1 Torr) gives 12.4 g (63.7 mMoles=63.7% of the theoretical) of pure cobaltocene in the form of black-violet crystals melting at 172.5° C., as measured in an inert gas atmosphere.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
magnesium anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
35.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
cobaltocene
[Compound]
Name
crystals

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

bis(cyclopenta-2,4-dien-1-yl)cobalt
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bis(cyclopenta-2,4-dien-1-yl)cobalt
bis(cyclopenta-2,4-dien-1-yl)cobalt
bis(cyclopenta-2,4-dien-1-yl)cobalt
bis(cyclopenta-2,4-dien-1-yl)cobalt

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